molecular formula C20H17IN2O3S B4231498 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide

4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B4231498
M. Wt: 492.3 g/mol
InChI Key: PKVCBDSCDAPOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in regulating cell division and is overexpressed in many types of cancer. MLN8054 has shown promise as a potential anti-cancer agent and has been the subject of extensive research.

Mechanism of Action

4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide works by inhibiting the activity of Aurora A kinase, which is required for proper cell division. By blocking the activity of this kinase, 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide prevents cancer cells from dividing and growing. In addition, Aurora A kinase has been shown to play a role in the development of resistance to chemotherapy, so inhibiting its activity may also sensitize cancer cells to other treatments.
Biochemical and Physiological Effects:
4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In addition, 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, one limitation is that it may not be effective against all types of cancer, as some tumors may not rely on Aurora A kinase for growth and survival. In addition, 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

Future research on 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide could focus on several areas. One direction could be to investigate its potential in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction could be to explore its potential as a treatment for specific types of cancer, such as breast or lung cancer. Finally, further studies could be conducted to better understand the mechanism of action of 4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide and to identify biomarkers that could predict response to treatment.

Scientific Research Applications

4-iodo-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, it has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against cancer cells that are resistant to other treatments, such as paclitaxel and cisplatin.

properties

IUPAC Name

4-iodo-N-[4-[(3-methylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IN2O3S/c1-14-3-2-4-18(13-14)23-27(25,26)19-11-9-17(10-12-19)22-20(24)15-5-7-16(21)8-6-15/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVCBDSCDAPOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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